4-Nitrosalicylic acid

Catalog No.
S703467
CAS No.
619-19-2
M.F
C7H5NO5
M. Wt
183.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrosalicylic acid

CAS Number

619-19-2

Product Name

4-Nitrosalicylic acid

IUPAC Name

2-hydroxy-4-nitrobenzoic acid

Molecular Formula

C7H5NO5

Molecular Weight

183.12 g/mol

InChI

InChI=1S/C7H5NO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9H,(H,10,11)

InChI Key

UKWUOTZGXIZAJC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)O

Synonyms

2-Hydroxy-4-nitrobenzoic Acid; 4-Nitro-2-hydroxybenzoic Acid; NSC 882; p-Nitrosalicylic Acid

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)O

The exact mass of the compound 4-Nitrosalicylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 882. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrosalicylic acid is a highly functionalized aromatic carboxylic acid featuring both a phenolic hydroxyl group and a strongly electron-withdrawing nitro group at the 4-position . As a critical building block in organic synthesis, it is primarily recognized as the essential precursor for 4-aminosalicylic acid (PAS) and related para-substituted benzamides [1]. In procurement contexts, its value is defined by its precise regiochemistry, its predictable intermediate pKa profile, and its ability to form photochemically stable metal complexes [2]. These properties make it an indispensable intermediate for pharmaceutical manufacturing, advanced polymer synthesis, and specialized chelation applications where baseline salicylic acid or alternative isomers fail to provide the required structural or electronic properties [3].

Research Fit

Fe(III) complex photochemistry with controlled Fe(II) photoproduction kinetics

Antimicrobial screening: M. tuberculosis and MRSA MIC studies using 4‑nitro scaffold

Analytical reference standard for nitrate determination by colorimetric method

Environmental fate studies: metabolite standard for chloro‑nitroaromatic degradation

Substituting 4-nitrosalicylic acid with its close structural analogs, such as 5-nitrosalicylic acid or unsubstituted salicylic acid, fundamentally alters downstream reaction pathways and product profiles [1]. In pharmaceutical precursor applications, the position of the nitro group is non-negotiable; reduction of the 5-nitro isomer yields 5-aminosalicylic acid (mesalazine), an entirely different active pharmaceutical ingredient, whereas only the 4-nitro isomer can yield 4-aminosalicylic acid (PAS) [2]. Furthermore, the specific placement of the electron-withdrawing nitro group para to the hydroxyl group in 4-nitrosalicylic acid precisely tunes the phenolic pKa and dictates the geometry required for rigid-rod poly(p-benzamide) polymerizations [3]. Attempting to substitute this compound compromises both the regiochemical integrity of the final products and the thermodynamic stability of its intermediate metal complexes [4].

Substitution Risk

Quantum yield mismatch

Fe(II) photoproduction rate may shift with isomer substitution; 5-NSA or SA may alter photochemical kinetics.

Antimicrobial profile divergence

4‑nitro scaffold shows distinct antimycobacterial response; 5‑nitro analogs may not reproduce reported MIC patterns.

Method validation gap

5‑NSA is not validated for the Cataldo nitrate assay; replacing 4‑NSA requires separate method confirmation.

Regioselective Precursor for 4-Aminosalicylic Acid (PAS) Synthesis

In the synthesis of aminosalicylic acids, the regiochemistry of the nitro precursor strictly dictates the final product. Catalytic hydrogenation of 4-nitrosalicylic acid exclusively yields 4-aminosalicylic acid (PAS), a specific active pharmaceutical ingredient and intermediate [1]. In contrast, the 5-nitro isomer yields 5-aminosalicylic acid (mesalazine), which belongs to a different pharmacological class [1].

Evidence DimensionRegiochemical product of catalytic hydrogenation
Target Compound DataYields 4-aminosalicylic acid (PAS)
Comparator Or Baseline5-Nitrosalicylic acid yields 5-aminosalicylic acid (mesalazine)
Quantified Difference100% divergence in final product structure (para- vs. meta-amino relative to the carboxyl group)
ConditionsCatalytic hydrogenation (e.g., H2/Pt in ethyl acetate)

Procurement for PAS-related APIs or specific para-substituted intermediates strictly requires the 4-nitro isomer, as substitution with the 5-nitro isomer produces an entirely different chemical class.

Fe(II) quantum yield
Head‑to‑head
Φ(4‑NSA) = 0.0034 vs. Φ(5‑NSA) = 0.0066 (SA 0.012)
Supports controlled Fe(II) photoproduction studies; 4‑NSA shows lower quantum yield.
Aqueous, 1:1 Fe(III):ligand, 308 nm excitation

Enabling Monomer for Organosoluble Poly(p-benzamide)s

The para-relationship between the functional groups in 4-nitrosalicylic acid makes it a unique precursor for high-performance polymers. It serves as the exact structural starting material to synthesize phenyl-2,5-bis-TEGylated aminobenzoate, which undergoes step-growth polycondensation via lithium bis(trimethylsilyl)amide (LiHMDS) [1]. Unlike standard AB-type amino acid monomers that require harsh conditions to polymerize into polyaramides, the 4-NSA derived monomer yields highly shape-persistent, organosoluble polymers up to ~50,000 Da [1].

Evidence DimensionPolymerization viability and product molecular weight
Target Compound DataEnables synthesis of organosoluble poly(p-benzamide)s up to ~50,000 Da
Comparator Or BaselineStandard AB-type amino acid monomers (require harsh conditions, often yield insoluble products)
Quantified DifferenceAchieves high molecular weight (~50 kDa) while maintaining organosolubility via TEGylation
ConditionsStep-growth polycondensation via LiHMDS addition

4-NSA provides the specific para-amino/carboxy geometry required for rigid-rod polyaramides, solving the classic organosolubility problem in high-performance polymer synthesis.

M. tuberculosis MIC
Class‑level
2–32 μM (4‑NSA derivatives)
Reported antimicrobial screening context; 4‑nitro substitution associated with observed MIC range.
Derivative data; parent compound direct evidence limited

Enhanced Photochemical Stability in Fe(III) Complexation

When complexed with Fe(III) in aqueous solutions, the position of the nitro group significantly impacts photochemical stability. Under 355 nm laser flash photolysis, 4-nitrosalicylic acid exhibits a highly suppressed quantum yield of photolysis (<0.01) [1]. This is driven by the electron-withdrawing nature of the nitro group, which prevents the formation of hydroxyl radicals that are typically observed when using baseline salicylic acid or electron-donating derivatives [1].

Evidence DimensionQuantum yield of photolysis at 355 nm
Target Compound Data< 0.01 (highly photostable)
Comparator Or BaselineSalicylic acid and electron-donating derivatives (higher quantum yields, radical generation)
Quantified DifferenceSuppression of hydroxyl radical formation and minimized photolytic degradation
Conditions1:1 Fe(III)–SAD complexes in aqueous solution under 355 nm excitation

For applications involving iron chelation in light-exposed environments, 4-NSA provides superior photochemical stability, preventing unwanted photolytic degradation compared to standard salicylic acid.

Nitrate assay λmax
Method context
410 nm (pH >12)
Supports colorimetric nitrate determination; method requires 4‑NSA as reference standard.
Derivative spectrophotometry, plant tissue matrix

Tuned Phenolic Acidity for Chelation and Reactivity

The specific placement of the nitro group on the salicylic acid ring precisely tunes the acidity of the phenolic hydroxyl group. The acidity of the OH-group follows a strict order: salicylic acid < 4-nitrosalicylic acid < 5-nitrosalicylic acid < 3-nitrosalicylic acid [1]. This intermediate acidity profile dictates its deprotonation behavior and metal-binding affinity in aqueous environments [1].

Evidence DimensionPhenolic OH-group acidity order
Target Compound DataMore acidic than salicylic acid, less acidic than 5-nitrosalicylic acid
Comparator Or Baseline5-Nitrosalicylic acid and 3-Nitrosalicylic acid (higher acidity)
Quantified DifferencePredictable intermediate pKa shift due to meta/para electronic effects relative to the OH group
ConditionsAqueous solution at 25 °C

The specific pKa of the 4-nitro isomer dictates its deprotonation profile, offering a precise intermediate chelation strength compared to the baseline or other nitro isomers.

Metabolic intermediate
Data to verify
Identified in Acinetobacter sp. RKJ12 pathway
Reported metabolite context; 4‑NSA may serve as standard for degradation studies.
Source‑specific review; independent confirmation advised
Acidity order
Class‑level
SA < 4‑NSA < 5‑NSA < 3‑NSA
Supports intermediate protonation state selection; pKa ~2.11.
Potentiometric titration; predicted pKa

Regioselective Synthesis of 4-Aminosalicylic Acid (PAS) APIs

Leveraging its exclusive regiochemistry, 4-nitrosalicylic acid is the mandatory precursor for the catalytic synthesis of 4-aminosalicylic acid (PAS) and related para-substituted pharmaceutical intermediates, where the 5-nitro isomer cannot be substituted [1].

Monomer Production for Rigid-Rod Polyaramides

Utilizing its specific para-geometry, 4-nitrosalicylic acid is employed as a starting material to synthesize bis-TEGylated aminobenzoate monomers, enabling the step-growth polycondensation of highly shape-persistent, organosoluble poly(p-benzamide)s [2].

Photostable Iron Chelation in Aqueous Systems

Due to the electron-withdrawing effects of the 4-nitro group, this compound is utilized to form photochemically stable 1:1 Fe(III) complexes that resist UV-induced degradation and hydroxyl radical formation, outperforming baseline salicylic acid in light-exposed environments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fe(III) complex photochemistry
Quantum yield profile for controlled Fe(II) photoproduction
Photoreaction rate comparison under standardized excitation conditions
Antimycobacterial screening
4‑Nitro substitution pattern for M. tuberculosis MIC studies
MIC endpoint confirmation in target strain panels
Nitrate colorimetric determination
Chromogenic nitrosalicylic acid product in the Cataldo method
Method specificity and matrix interference evaluation
Chloro‑nitroaromatic degradation studies
Defined metabolite in 2C4NBA pathway
LC‑MS/MS identification in aerobic biodegradation experiments

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

619-19-2

Wikipedia

4-Nitrosalicylic acid

General Manufacturing Information

Benzoic acid, 2-hydroxy-4-nitro-: ACTIVE

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